N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide is a chemical compound with the molecular formula C13H20N4O3. It is characterized by the presence of a cycloheptyl group, a nitro-substituted pyrazole ring, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Cycloheptylation: The nitrated pyrazole is reacted with cycloheptylamine to introduce the cycloheptyl group.
Propanamide Formation: Finally, the compound is reacted with a suitable acylating agent to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-3-{3-nitro-5-methyl-1H-pyrazol-1-yl}propanamide
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H20N4O3 |
---|---|
Molecular Weight |
280.32g/mol |
IUPAC Name |
N-cycloheptyl-3-(3-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C13H20N4O3/c18-13(14-11-5-3-1-2-4-6-11)8-10-16-9-7-12(15-16)17(19)20/h7,9,11H,1-6,8,10H2,(H,14,18) |
InChI Key |
GVSQZQDBDLSGHG-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)CCN2C=CC(=N2)[N+](=O)[O-] |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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